molecular formula C10H9NO2S2 B063135 4-(Phenylsulfonyl)thiophen-3-amine CAS No. 175201-60-2

4-(Phenylsulfonyl)thiophen-3-amine

Cat. No. B063135
CAS RN: 175201-60-2
M. Wt: 239.3 g/mol
InChI Key: HYLCXPMYGZOANR-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)thiophen-3-amine is a heterocyclic organic compound . It is also known by other names such as 3-Thiophenamine,4-(phenylsulfonyl)-, 4-(PHENYLSULFONYL)THIOPHEN-3-AMINE, and 4-(PHENYLSULFONYL)THIOPHENE-3-AMINE .


Synthesis Analysis

The synthesis of thiophene derivatives, including 4-(Phenylsulfonyl)thiophen-3-amine, has been a topic of interest in recent years . The synthesis often involves cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .


Molecular Structure Analysis

The molecular structure of 4-(Phenylsulfonyl)thiophen-3-amine is represented by the formula C10H9NO2S2 . More detailed structural information can be found in databases like PubChem .


Chemical Reactions Analysis

Thiophene derivatives, including 4-(Phenylsulfonyl)thiophen-3-amine, are synthesized through various chemical reactions . These reactions often involve heterocyclization of functionalized alkynes .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as 4-(Phenylsulfonyl)thiophen-3-amine, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 4-(Phenylsulfonyl)thiophen-3-amine could potentially be used in this field.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Given its thiophene base, 4-(Phenylsulfonyl)thiophen-3-amine could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This opens up another potential application for 4-(Phenylsulfonyl)thiophen-3-amine.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 4-(Phenylsulfonyl)thiophen-3-amine could be used in the production of OLEDs.

Environmental Studies

A study has shown the fluorescence quenching of a novel thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives . This suggests that 4-(Phenylsulfonyl)thiophen-3-amine could potentially be used in environmental studies related to fluorescence quenching.

Safety And Hazards

The safety data sheet indicates that 4-(Phenylsulfonyl)thiophen-3-amine causes skin irritation and serious eye irritation . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

Future Directions

The future directions in the research of thiophene derivatives, including 4-(Phenylsulfonyl)thiophen-3-amine, involve the development of efficient and selective syntheses . These syntheses aim to construct the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

properties

IUPAC Name

4-(benzenesulfonyl)thiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c11-9-6-14-7-10(9)15(12,13)8-4-2-1-3-5-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLCXPMYGZOANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380990
Record name 4-(phenylsulfonyl)thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylsulfonyl)thiophen-3-amine

CAS RN

175201-60-2
Record name 4-(Phenylsulfonyl)-3-thiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(phenylsulfonyl)thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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